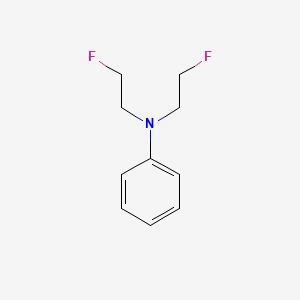
N,N-bis(2-fluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-fluoroethyl)aniline: is an organic compound with the molecular formula C10H13F2N It is a derivative of aniline, where two hydrogen atoms on the nitrogen atom are replaced by 2-fluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-bis(2-fluoroethyl)aniline can be synthesized through the reaction of aniline with 2-fluoroethanol in the presence of a catalyst. One common method involves using bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] as a catalyst and sodium bicarbonate as a base in tert-amyl alcohol at 100°C under an inert atmosphere. The reaction typically takes 24 hours and yields the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(2-fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-fluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-bis(2-fluoroethyl)aniline involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-bis(2-chloroethyl)aniline: Similar structure but with chloroethyl groups instead of fluoroethyl groups.
N,N-bis(2-hydroxyethyl)aniline: Contains hydroxyethyl groups, making it more hydrophilic.
N,N-bis(2,3-epoxypropyl)aniline: Contains epoxypropyl groups, used in the production of epoxy resins.
Uniqueness: N,N-bis(2-fluoroethyl)aniline is unique due to the presence of fluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and the ability to form specific interactions with biological targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1921-10-4 |
|---|---|
Molekularformel |
C10H13F2N |
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
N,N-bis(2-fluoroethyl)aniline |
InChI |
InChI=1S/C10H13F2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
VTVNWWIMWDBJTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCF)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)









![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)

![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)

